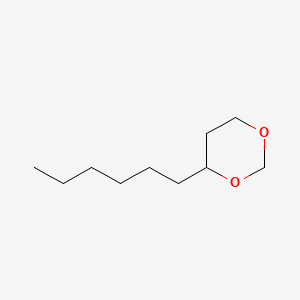
4-Hexyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol It is a heterocyclic compound containing a dioxane ring substituted with a hexyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with octene in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of Intermediate: Formaldehyde reacts with octene to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxane ring structure.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include continuous flow reactors and the use of high-efficiency catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted dioxane compounds with various functional groups.
科学研究应用
4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.
2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.
3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.
Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
2244-85-1 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
4-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |
InChI 键 |
MNIXGQSLDFHHHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CCOCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


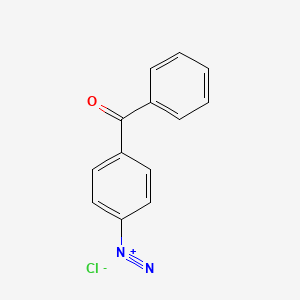
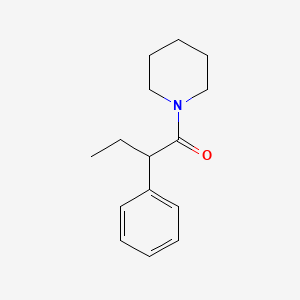
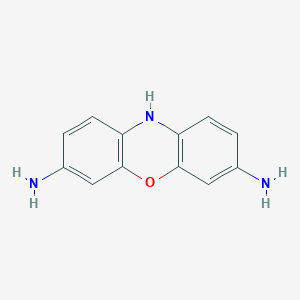
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
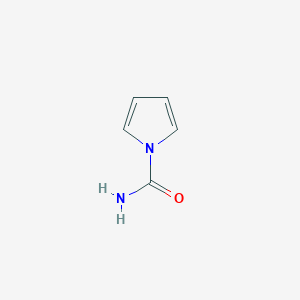
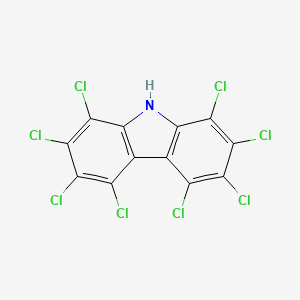
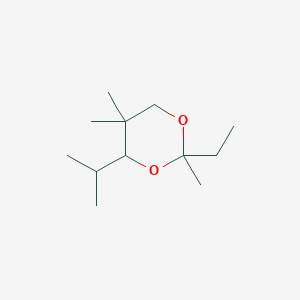
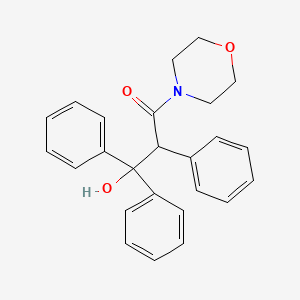
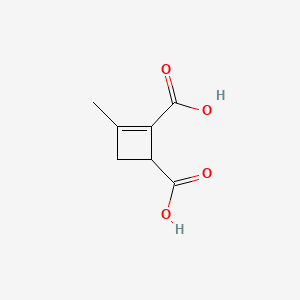
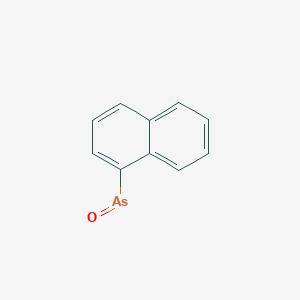
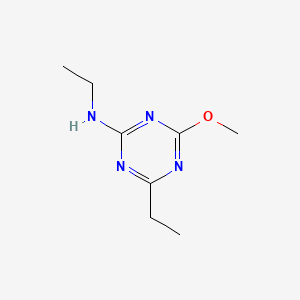
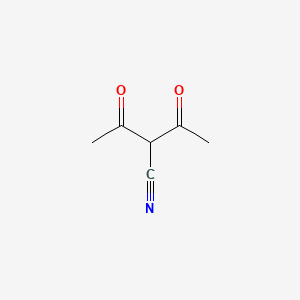
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
